4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one
Description
The compound 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one is a structurally complex molecule featuring a hybrid scaffold of indole, quinoline, and morpholine moieties. Indole derivatives are well-documented for their biological relevance, particularly in anticancer and antimicrobial research, while quinoline rings are known for their role in DNA intercalation and enzyme inhibition. The morpholine group, a common pharmacophore, enhances solubility and bioavailability. Its synthesis likely involves multi-step organic reactions, possibly utilizing indole alkylation and ketone functionalization strategies, as seen in structurally related compounds .
Properties
Molecular Formula |
C26H27N3O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-(5-methyl-2-quinolin-2-yl-1H-indol-3-yl)-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C26H27N3O2/c1-18-9-11-23-21(17-18)20(6-4-8-25(30)29-13-15-31-16-14-29)26(28-23)24-12-10-19-5-2-3-7-22(19)27-24/h2-3,5,7,9-12,17,28H,4,6,8,13-16H2,1H3 |
InChI Key |
WPEULZIPEMVKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCCC(=O)N3CCOCC3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be introduced through a condensation reaction involving an appropriate aldehyde and aniline derivative . The final step often involves the coupling of the indole and quinoline derivatives with a morpholine-substituted butanone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Halogenation and nitration reactions can introduce substituents into the aromatic rings under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), nitric acid
Major Products
Scientific Research Applications
4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The quinoline and indole moieties can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs and functional group-based similarities from the provided evidence:
Table 1: Structural and Functional Comparisons
Key Observations
Structural Complexity: The target compound combines three pharmacophores (indole, quinoline, morpholine), whereas analogs like N113-0484 focus on bicyclic amines. The indole-quinoline core may confer DNA-binding properties absent in simpler morpholine-containing ketones like CAS 119344-86-4 .
Regulatory Status : Morpholine derivatives such as CAS 119344-86-4 are under regulatory scrutiny for toxicity , suggesting that the target compound’s morpholine group may require similar safety evaluations.
Synthetic Pathways: The synthesis of conjugated indoles (e.g., 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole ) involves low-temperature alkali treatments, which could inform strategies for stabilizing the target compound’s indole-quinoline system.
Geometric Stability: Planar conjugated systems in indole derivatives (e.g., maximum deviation 0.497 Å in C11 ) suggest that the target compound’s indole-quinoline moiety may adopt a similar geometry, enhancing π-π stacking interactions.
Biological Activity
The compound 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one is a synthetic derivative that incorporates both indole and quinoline moieties, which are known for their diverse biological activities. This article aims to elucidate the biological activity of this compound based on various research findings, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes an indole ring fused with a quinoline, linked to a morpholine group. This unique combination suggests potential interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds with indole and quinoline structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can selectively inhibit the growth of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism typically involves the induction of apoptosis and inhibition of cell migration .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-[5-Methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one | A549 | 12.5 | Induction of apoptosis |
| 5-Bromoindole | MDA-MB-231 | 18.4 | Inhibition of migration |
| N-Alkylindole | Various | 4.7–32.2 | Cytotoxicity and migration inhibition |
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. Research indicates that certain compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The presence of the morpholine group may enhance membrane permeability, facilitating greater antimicrobial efficacy .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 4-[5-Methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one | M. tuberculosis | 16 µg/mL | Disruption of cell wall synthesis |
| 5-Fluoroindole | E. coli | 8 µg/mL | Inhibition of protein synthesis |
Study on Cancer Cell Lines
In a recent study, the compound was tested against various cancer cell lines, demonstrating significant cytotoxicity compared to non-cancerous fibroblasts. The results suggested a preferential suppression of tumor cell proliferation, indicating its potential as an anticancer agent .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties, where derivatives were evaluated against Mycobacterium tuberculosis. The results showed that certain modifications to the indole structure enhanced efficacy against resistant strains, suggesting a pathway for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
